molecular formula C7H3F3N2 B15247465 2-Ethynyl-5-(trifluoromethyl)pyrazine

2-Ethynyl-5-(trifluoromethyl)pyrazine

Cat. No.: B15247465
M. Wt: 172.11 g/mol
InChI Key: AGJSVLBMJYHHSH-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(trifluoromethyl)pyrazine is an organic compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-(trifluoromethyl)pyrazine can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 2-chloro-5-(trifluoromethyl)pyrazine is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-Ethynyl-5-(trifluoromethyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyrazine
  • 2-Methyl-5-(trifluoromethyl)pyrazine
  • 2-(Trifluoromethyl)pyrazine

Comparison: Compared to its analogs, 2-Ethynyl-5-(trifluoromethyl)pyrazine exhibits unique reactivity due to the presence of the ethynyl group, which can undergo additional chemical transformations. The trifluoromethyl group imparts high stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H3F3N2

Molecular Weight

172.11 g/mol

IUPAC Name

2-ethynyl-5-(trifluoromethyl)pyrazine

InChI

InChI=1S/C7H3F3N2/c1-2-5-3-12-6(4-11-5)7(8,9)10/h1,3-4H

InChI Key

AGJSVLBMJYHHSH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(C=N1)C(F)(F)F

Origin of Product

United States

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